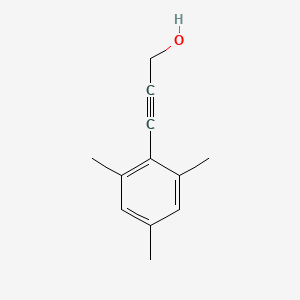
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C12H14O It is characterized by the presence of a hydroxyl group (-OH) attached to a propynyl group, which is further connected to a trimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol typically involves the reaction of 2,4,6-trimethylphenylacetylene with formaldehyde in the presence of a base. The reaction proceeds via the addition of the acetylene to the formaldehyde, followed by a rearrangement to form the desired product. Common bases used in this reaction include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-one.
Reduction: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-en-1-ol or 3-(2,4,6-Trimethylphenyl)propan-1-ol.
Substitution: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-chloride.
Applications De Recherche Scientifique
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with enzymes and other proteins. These interactions can modulate the activity of enzymes and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl alcohol (2-propyn-1-ol): A simpler compound with similar reactivity but lacking the trimethylphenyl group.
3-Trimethylsilyl-2-propyn-1-ol: Contains a trimethylsilyl group instead of a trimethylphenyl group, leading to different chemical properties.
Uniqueness
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
774-10-7 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-(2,4,6-trimethylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8,13H,6H2,1-3H3 |
Clé InChI |
IUDAJVZEUIDFQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C#CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


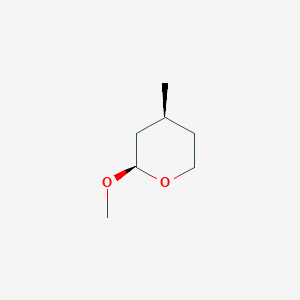
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)

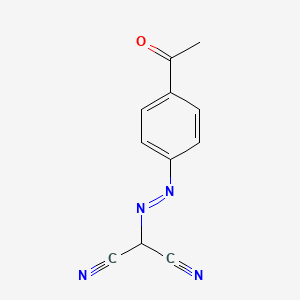
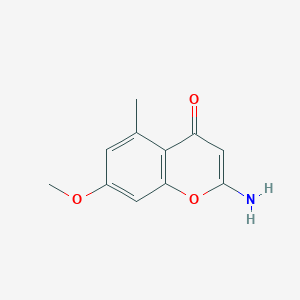
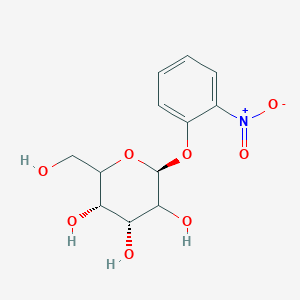
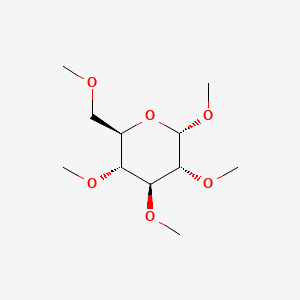
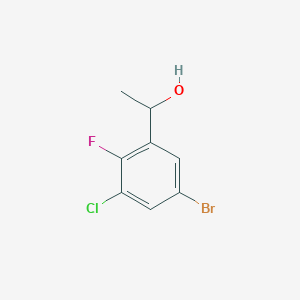
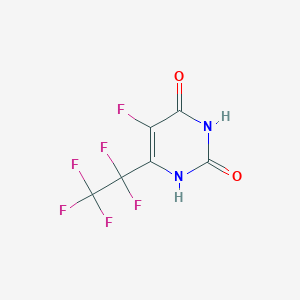

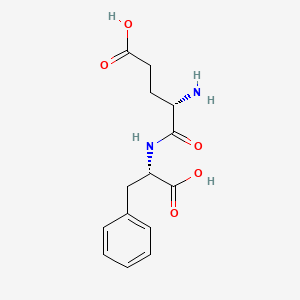

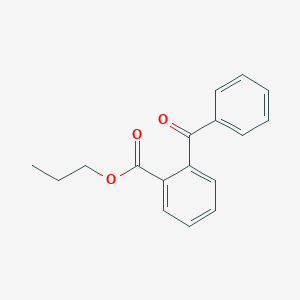
![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
